2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide
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Description
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. The highest activity was observed with compounds substituted with a 4-chloro-2-methylphenyl amido group on the thiazole ring, indicating a potential for the development of new cancer therapies (Wen-Xi Cai et al., 2016). Additionally, novel thiadiazoles and thiazoles incorporating a pyrazole moiety have shown promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, highlighting the potential of thiazole derivatives in cancer treatment (Sobhi M. Gomha et al., 2014).
Antimicrobial Agents
A variety of thiazole and thiadiazole derivatives have been developed with significant antimicrobial properties. For instance, synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (P. Sah et al., 2014). This suggests the potential use of these compounds in developing new antimicrobial drugs.
Synthesis of Novel Pharmaceuticals
Research into thiazole-5-carboxamide derivatives has also focused on their utility in synthesizing new pharmaceutical compounds with various biological activities. For example, the synthesis of new thiazolidinones and azetidinones based on pyrimidine has shown potential biological activity, including antimicrobial and antitubercular properties (R. Patel et al., 2006). This underscores the versatility of thiazole derivatives as scaffolds for the development of diverse therapeutic agents.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14-18(19(27)23-13-5-8-15-6-3-2-4-7-15)29-21(24-14)26-20(28)25-17-11-9-16(22)10-12-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUYEKCVLTZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.